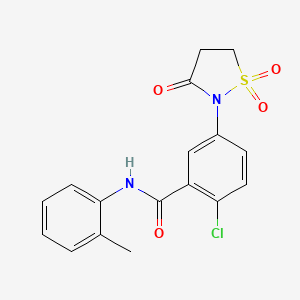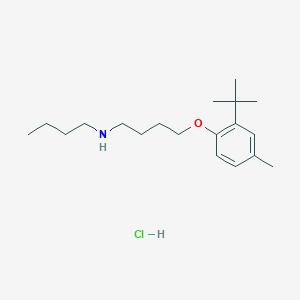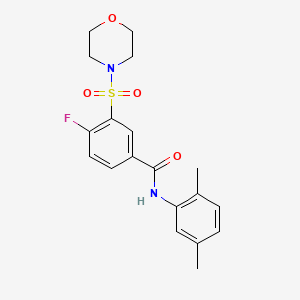![molecular formula C19H21NO3 B5136929 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide](/img/structure/B5136929.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a derivative of the phenethylamine family and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound may also act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to reduce inflammation and oxidative stress in cells. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes this compound a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for the research on N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide. One potential direction is the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new pathways involved in inflammation and oxidative stress. Additionally, the development of new methods for synthesizing this compound may lead to improved solubility and ease of use in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has the potential to be developed into new drugs for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop new methods for synthesizing and working with this compound in lab experiments.
合成方法
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide involves the condensation of 3,4-dimethoxyphenethylamine with phenylacrylic acid. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been used in the development of new drugs for the treatment of cancer, neurodegenerative diseases, and inflammation.
属性
IUPAC Name |
(Z)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-10-8-16(14-18(17)23-2)12-13-20-19(21)11-9-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,21)/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZWKEYJSYDVKL-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C=C\C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5136848.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5136856.png)





![1-cycloheptyl-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5136894.png)
![N-(4-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5136902.png)

![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B5136939.png)

![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)

